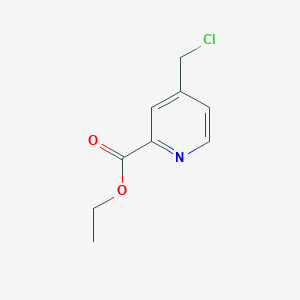

Ethyl 4-(chloromethyl)picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(chloromethyl)picolinate is a chemical compound with the molecular formula C9H10ClNO2 . It is not intended for human or veterinary use and is used only for research purposes.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.63 g/mol . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Ethyl 4-(chloromethyl)picolinate is widely used in scientific research as a reagent in organic synthesis, as a catalyst in the production of plastics, and as a reagent in the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and nucleic acids. Furthermore, it has been used as a reagent in the synthesis of various drugs and other chemicals, including antibiotics, hormones, and vitamins. In addition, this compound has been used in the synthesis of various polymers, including polystyrene, polypropylene, and polyethylene.

Mechanism of Action

Target of Action

Ethyl 4-(chloromethyl)picolinate is a synthetic compound that is part of the picolinic acid and picolinate compounds, which are a remarkable class of synthetic auxin herbicides . The primary target of this compound is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the regulation of plant growth and development.

Mode of Action

The compound interacts with its target, AFB5, by docking with the receptor This interaction triggers a series of biochemical reactions that lead to changes in plant growth and development

Biochemical Pathways

The interaction of this compound with AFB5 affects the auxin signaling pathway, which is a key biochemical pathway in plants . This pathway regulates various aspects of plant growth and development.

Pharmacokinetics

The compound is known to be stable under inert atmosphere and at temperatures between 2-8°c

Result of Action

It is known that the compound has potent herbicidal activity

Advantages and Limitations for Lab Experiments

Ethyl 4-(chloromethyl)picolinate has several advantages for use in laboratory experiments. It is non-toxic and biodegradable, and it is relatively inexpensive. It is also easy to use and is stable in a variety of solvents. However, it has some limitations. It is volatile and can be toxic if inhaled, and it can react with other chemicals in the laboratory, resulting in the formation of potentially hazardous compounds.

Future Directions

The future of Ethyl 4-(chloromethyl)picolinate is promising, as research continues to uncover its potential applications. Potential future directions include its use in the synthesis of novel drugs and other chemicals, in the production of polymers, and in the development of new catalysts and reagents. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research is needed to explore the potential toxicological effects of this compound and its potential for use in the production of drugs and other chemicals.

Synthesis Methods

The synthesis of Ethyl 4-(chloromethyl)picolinate can be achieved through a number of methods. The most common method is the reaction of ethyl chloroformate with pyridine in the presence of an acid catalyst. This reaction produces this compound and pyridine hydrochloride. Other methods of synthesis include the reaction of ethyl chloroformate with aqueous ammonia or ethanolamine in the presence of an acid catalyst.

Safety and Hazards

properties

IUPAC Name |

ethyl 4-(chloromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAUVXOHOQYTII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)

![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)